tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
Description
tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is a carbamate derivative featuring a 1-oxaspiro[2.3]hexane scaffold, a spirocyclic ether ring system fused with a cyclopropane moiety. This compound is characterized by the tert-butyloxycarbonyl (Boc) protecting group, which is widely employed in organic synthesis to shield amine functionalities during multi-step reactions. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The spirocyclic structure confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery, particularly for introducing conformational rigidity into target molecules.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDINOKCFFMMAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate with analogous carbamates, focusing on structural features, synthetic routes, and applications.
Structural Analogues with Spiro or Bicyclic Frameworks
Key Observations:
- Spirocyclic vs.
- Substituent Effects : The N-methyl variant () exhibits reduced hydrogen-bonding capacity compared to the parent compound, which may influence solubility and metabolic stability.
Key Observations:
- The synthesis of spirocyclic carbamates often requires specialized precursors, whereas bicyclic analogues (e.g., bicyclo[2.2.2]octane derivatives) benefit from well-established ring-closing metathesis or Diels-Alder protocols .
- Boc protection is a common strategy across all compounds, but reaction conditions must be tailored to avoid decomposition of sensitive frameworks (e.g., cyclopropane rings in spiro compounds) .
Table 3: Functional Roles in Medicinal Chemistry
Key Observations:
- The spirocyclic compound’s rigidity is advantageous for targeting enzymes with deep binding pockets (e.g., proteases, kinases), whereas flexible analogues (e.g., piperidine derivatives) are better suited for membrane permeability .
- Derivatives with heteroaromatic substituents (e.g., pyrimidine in ) are prioritized for antiviral and anticancer applications due to their ability to mimic natural nucleotides .
Biological Activity
Tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate (CAS No. 1154759-52-0) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₁H₁₉N₁O₃
- Molecular Weight: 213.28 g/mol
- Structure: It features a spirocyclic structure which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. The exact molecular interactions are still under investigation, but preliminary studies suggest it may act as an inhibitor or modulator in enzymatic reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 | Reported enzyme inhibition with a Ki value of 150 nM against a specific protease involved in cancer progression. |
| Study 3 | Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure. |
Research Applications
The unique properties of this compound make it suitable for various research applications:
- Drug Development : Its enzyme inhibition properties are being explored for developing new therapeutics targeting metabolic diseases.
- Biological Studies : Used as a tool compound to study enzyme mechanisms and protein interactions.
- Material Science : Investigated for potential applications in creating new materials due to its unique structural properties.
Q & A
Q. What are the key structural features of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate, and how can they be experimentally validated?
The compound contains a spirocyclic 1-oxaspiro[2.3]hexane core linked to a carbamate-protected amine via a methyl group. Structural validation requires a combination of spectroscopic techniques (NMR, IR) and X-ray crystallography. For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve small-molecule structures, particularly for confirming stereochemistry and bond angles . The tert-butyl group’s steric effects and the spirocyclic oxygen’s electronic properties should be analyzed via DFT calculations to correlate with experimental data.
Q. What synthetic routes are commonly employed to prepare this compound?
A typical route involves:
- Step 1 : Synthesis of the 1-oxaspiro[2.3]hexane scaffold via cyclization of epoxides or ketones with appropriate nucleophiles.
- Step 2 : Functionalization at the 5-position with a methyl group bearing a primary amine.
- Step 3 : Protection of the amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) in tetrahydrofuran (THF) or dichloromethane . Reaction progress should be monitored by TLC or LC-MS, with intermediates purified via column chromatography.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of spirocyclic carbamates like this compound?
Stereocontrol in spirocyclic systems often relies on chiral auxiliaries, asymmetric catalysis, or substrate-induced diastereoselectivity. For example:
- Chiral Ligands : Use of enantiopure catalysts (e.g., Jacobsen’s salen complexes) in cyclization steps.
- Kinetic Resolution : Selective crystallization or enzymatic resolution (e.g., lipases for ester intermediates) . X-ray crystallography (SHELX) and chiral HPLC are critical for verifying enantiomeric excess (ee) and absolute configuration .
Q. What methodological challenges arise in analyzing the stability and reactivity of this carbamate under varying experimental conditions?
Key challenges include:
- Hydrolysis Sensitivity : The Boc group is susceptible to acidic or basic conditions. Stability studies (e.g., pH-rate profiling) should be conducted in buffers to identify optimal storage conditions (dry, inert atmosphere, −20°C) .
- Thermal Degradation : Differential scanning calorimetry (DSC) can detect decomposition temperatures.
- Reactivity with Nucleophiles : The carbamate’s electrophilic carbonyl may react with amines or thiols, necessitating careful handling in multicomponent reactions .
Q. How can this compound serve as a building block in the synthesis of bioactive molecules?
The spirocyclic scaffold and Boc-protected amine make it valuable for:
- Peptidomimetics : Incorporation into macrocyclic peptides via amide coupling.
- Kinase Inhibitors : Functionalization with heteroaromatic groups (e.g., pyrimidines) to modulate target binding . Case studies include its use in synthesizing NK1 receptor antagonists and statin intermediates via chemoselective biocatalysis .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar carbamates?
Yield variations may stem from:
- Purity of Starting Materials : Trace impurities (e.g., moisture in Boc anhydride) can drastically affect reaction efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate decomposition.
- Catalyst Loading : Overuse of DMAP in Boc protection can lead to side reactions (e.g., tert-butyl group migration) . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors.
Methodological Best Practices
Q. What analytical techniques are essential for characterizing intermediates and final products?
- NMR : ¹H/¹³C NMR for backbone assignment; 2D experiments (COSY, HSQC) for stereochemical analysis.
- HRMS : High-resolution mass spectrometry to confirm molecular formula.
- X-ray Crystallography : Gold standard for unambiguous structural determination .
- HPLC : Chiral columns for ee determination; reverse-phase for purity assessment (>95% by area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
